BRG1/BRM Degradation Selectivity Ratio: Compound 17 Achieves ~53-Fold Selectivity, Outperforming A947 and ACBI1
PROTAC BRM degrader-1 (compound 17) exhibits a BRG1/BRM degradation DC50 ratio of approximately 53-fold (BRG1 DC50 4.9 nM ÷ BRM DC50 93 pM) in SW1573 cells [1]. This represents a ~1.9× improvement in selectivity over the earlier Arvinas/Genentech compound A947 (ratio: 28-fold; BRG1 DC50 1.1 nM, BRM DC50 39 pM) [2] and a ~29× advantage over the dual degrader ACBI1 (ratio: 1.8-fold; SMARCA4 DC50 11 nM, SMARCA2 DC50 6 nM in MV-4-11 cells) . Compared with PROTAC BRM/BRG1 degrader-4 (ratio: ~16-fold; BRG1 DC50 3.4 nM, BRM DC50 0.21 nM in SW1573 cells), compound 17 provides a ~3.3× larger selectivity window .
| Evidence Dimension | BRG1/BRM degradation DC50 selectivity ratio |
|---|---|
| Target Compound Data | BRG1/BRM ratio = 52.7 (DC50: BRM 93 pM, BRG1 4.9 nM) |
| Comparator Or Baseline | A947: ratio = 28.2 (BRM 39 pM, BRG1 1.1 nM); ACBI1: ratio = 1.83 (SMARCA2 6 nM, SMARCA4 11 nM); PROTAC BRM/BRG1 degrader-4: ratio = 16.2 (BRM 0.21 nM, BRG1 3.4 nM) |
| Quantified Difference | 1.9-fold higher selectivity than A947; 29-fold higher than ACBI1; 3.3-fold higher than PROTAC BRM/BRG1 degrader-4 |
| Conditions | SW1573 cell-based HiBiT degradation assay (compounds 17 and A947); MV-4-11 cell-based assay (ACBI1); SW1573 cells (PROTAC BRM/BRG1 degrader-4) |
Why This Matters
Higher BRG1/BRM selectivity directly reduces the risk of on-target toxicity in BRG1-dependent normal tissues, a key consideration when selecting a probe for BRG1-mutant NSCLC or AML models where BRM dependence is the therapeutic hypothesis.
- [1] Berlin M, et al. J Med Chem. 2024;67(2):1262-1313. doi:10.1021/acs.jmedchem.3c01781. PMID: 38180485. View Source
- [2] Cantley J, Ye X, Rousseau E, et al. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers. Nat Commun. 2022;13(1):6814. doi:10.1038/s41467-022-34562-5. View Source
